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molecular formula C9H8FN B1342092 4-Fluoro-3-methylphenylacetonitrile CAS No. 1000548-41-3

4-Fluoro-3-methylphenylacetonitrile

Cat. No. B1342092
M. Wt: 149.16 g/mol
InChI Key: XAVNYICMRHFCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629271B2

Procedure details

2-(4-Fluoro-3-methylphenyl)acetonitrile (1 g) and sodium hydroxide (0.8 g) were combined in a mixture of methanol (10 mL) and water (3 mL). The resulting mixture was then heated at reflux overnight. The reaction was concentrated in vacuo and the residue dissolved in water (25 mL). The aqueous phase was washed with ether (2×25 mL), acidified with concentrated hydrochloric acid and extracted with ether (3×25 mL). The combined organic solutions were washed with brine, dried over sodium sulphate, filtered and evaporated in vacuo to afford the subtitled compound as a white solid. Yield 1.1 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][C:3]=1[CH3:11].[OH-:12].[Na+].C[OH:15]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:15])=[O:12])=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC#N)C
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (25 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with ether (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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